(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
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Overview
Description
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a chemical compound with the molecular formula C20H17FO2 and a molecular weight of 308.35 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenylene group, which is further connected to two benzene rings through oxy and methylene linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3-fluoro-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, making it effective in various biochemical processes . The oxy and methylene linkages provide structural stability and facilitate interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-1,3-phenylene)bis(methylene) dicarbamimidothioate
- 2,2’-[2-(Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane
Uniqueness
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the oxy-methylene linkages differentiates it from other similar compounds, making it valuable in specialized applications .
Properties
Molecular Formula |
C20H17FO2 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-fluoro-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17FO2/c21-18-12-7-13-19(22-14-16-8-3-1-4-9-16)20(18)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
GPDBKEOQXARESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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